molecular formula C28H42N4O2 B1228336 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide

Cat. No. B1228336
M. Wt: 466.7 g/mol
InChI Key: MRHJNIMUABLZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide is a member of 1,3-oxazoles.

Scientific Research Applications

HIV Entry Inhibition

A study by Watson et al. (2005) explores the CCR5 receptor-based mechanism of action of specific compounds, including noncompetitive allosteric antagonists of the CCR5 receptor. These compounds are significant in the context of HIV-1 inhibition. The paper particularly highlights the unique properties of certain antagonists in their receptor interactions, providing insights into potential therapeutic applications in HIV treatment (Watson et al., 2005).

Antitumor Activity

Misra et al. (2004) identify compounds including N-acyl-2-aminothiazoles, which exhibit significant antitumor activity. The specific compound BMS-387032, with a similar structural composition, is highlighted for its selective inhibition of CDK2/cycE, demonstrating promising applications in cancer treatment (Misra et al., 2004).

Anticonvulsant Properties

Ho et al. (2001) synthesized and evaluated analogs of 2-piperidinecarboxylic acid for anticonvulsant activity. These compounds, including structural leads similar to the compound , demonstrated potential in treating tonic-clonic and partial seizures (Ho et al., 2001).

Appetite Stimulation

Chen et al. (2007) discuss a compound that functions as an antagonist of the melanocortin-4 receptor. The studied compound, structurally related, showed promise in promoting food intake in tumor-bearing mice, suggesting applications in treating conditions like cachexia (Chen et al., 2007).

Metabolism and Disposition Studies

Renzulli et al. (2011) examine the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with the compound . This research is pivotal in understanding the metabolic pathways and potential interactions of such compounds in human subjects (Renzulli et al., 2011).

properties

Product Name

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide

Molecular Formula

C28H42N4O2

Molecular Weight

466.7 g/mol

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H42N4O2/c1-20-16-21(2)18-32(17-20)13-7-12-29-27(33)24-10-14-31(15-11-24)19-26-23(4)34-28(30-26)25-9-6-5-8-22(25)3/h5-6,8-9,20-21,24H,7,10-19H2,1-4H3,(H,29,33)

InChI Key

MRHJNIMUABLZHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCCNC(=O)C2CCN(CC2)CC3=C(OC(=N3)C4=CC=CC=C4C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide
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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide
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N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide
Reactant of Route 4
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide
Reactant of Route 5
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide

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